molecular formula C10H19F2NO B1428097 {1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol CAS No. 1248952-26-2

{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol

Cat. No. B1428097
M. Wt: 207.26 g/mol
InChI Key: BJJZMUPYAGUZNG-UHFFFAOYSA-N
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Description

“{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol” is a chemical compound1. However, there is limited information available about this specific compound.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol”.



Molecular Structure Analysis

The molecular structure of “{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol” is not available in the search results.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol” are not available in the search results.


Scientific Research Applications

  • Catalyst-Free Reactions : A study by Zhao et al. (2020) developed a catalyst-free domino reaction using ethyl 4-hydroxyalkyl-2-ynoate and N-heteroaryl-methyl-N-2,2-difluoroethan-1-amine, demonstrating the synthesis of complex structures in methanol. This highlights the potential of using {1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol in catalyst-free chemical reactions (Zhao et al., 2020).

  • N-Monomethylation Processes : Li et al. (2012) described an efficient method for the direct N-monomethylation of aromatic primary amines using methanol, indicating the role of {1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol in such chemical processes (Li et al., 2012).

  • Organic Synthesis and Energy Technologies : Methanol, a key component in the synthesis of {1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol, is used extensively in chemical synthesis and energy technologies. Dalena et al. (2018) discussed methanol's role as a building block in creating complex chemical structures and as a clean-burning fuel (Dalena et al., 2018).

  • Degradation in Activated Sludge : Yuan et al. (2016) explored the degradation of cis- and trans-(4-methylcyclohexyl)methanol, a component similar to {1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol, in activated sludge. This study provides insights into the environmental fate and degradation kinetics of such compounds (Yuan et al., 2016).

Safety And Hazards

There is no specific safety and hazard information available for “{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol”.


Future Directions

As there is limited information available on “{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol”, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile. This would provide a comprehensive understanding of the compound and its potential applications.


properties

IUPAC Name

[1-(2,2-difluoroethylamino)-4-methylcyclohexyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19F2NO/c1-8-2-4-10(7-14,5-3-8)13-6-9(11)12/h8-9,13-14H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJZMUPYAGUZNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(CO)NCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol
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{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol
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